3-Methoxypiperidine-4-carboxylic acid

Description

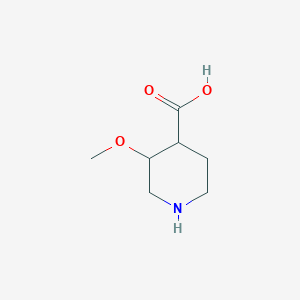

3-Methoxypiperidine-4-carboxylic acid is a piperidine derivative featuring a methoxy group at the 3-position and a carboxylic acid moiety at the 4-position of the six-membered ring. This compound is of significant interest in medicinal chemistry due to its structural resemblance to bioactive molecules, particularly in prodrug design and peptidomimetics .

Key structural attributes include:

- Piperidine backbone: Enables conformational flexibility for receptor binding.

- Methoxy group: Enhances lipophilicity and modulates electronic properties.

- Carboxylic acid: Facilitates hydrogen bonding and salt formation, critical for solubility and bioavailability.

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

3-methoxypiperidine-4-carboxylic acid |

InChI |

InChI=1S/C7H13NO3/c1-11-6-4-8-3-2-5(6)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) |

InChI Key |

JXXPDNQTZFMPDU-UHFFFAOYSA-N |

Canonical SMILES |

COC1CNCCC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis from Piperidine Derivatives with Functional Group Introduction

One prevalent approach involves starting from commercially available or synthesized piperidine derivatives, which are then functionalized through a series of reactions:

Formation of the Piperidine Ring:

The core piperidine ring can be constructed via cyclization reactions, such as the intramolecular nucleophilic substitution or cyclization of amino alcohols or amino acids.Introduction of the Methoxy Group at the 3-Position:

The methoxy group can be introduced via methylation of hydroxyl groups or through substitution reactions on suitable precursors. For example, methylation of a hydroxyl group using methyl iodide (MeI) and sodium hydride (NaH) in dimethylformamide (DMF) is common.Carboxylic Acid Functionality at the 4-Position:

The carboxylic acid group can be incorporated via oxidation of corresponding alcohols or through carboxylation reactions of suitable intermediates, such as halogenated precursors.

- Starting from a protected piperidine derivative, a methylation step introduces the methoxy group at the 3-position.

- Subsequent oxidation or carboxylation introduces the carboxylic acid at the 4-position.

- Deprotection steps finalize the synthesis.

Protection and Deprotection Strategies

- The tert-butyloxycarbonyl (BOC) group is frequently employed to protect amine functionalities during multi-step synthesis, facilitating selective reactions at other sites.

- The BOC group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

- Acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol, are used to remove the BOC group, revealing the free amine for further functionalization or final product formation.

Synthesis of 3-Methoxypiperidine-4-carboxylic Acid via Cyclization

a. From 4-Hydroxy or 4-Amino Precursors

- Starting with 4-hydroxy or 4-amino piperidine derivatives, methylation of the hydroxyl or amino groups can lead to methoxy substitution.

- Cyclization reactions, such as reductive amination or intramolecular nucleophilic substitution, can form the piperidine ring with the desired substituents.

- Bromination of 4-oxopiperidine derivatives followed by nucleophilic substitution with methoxy groups can yield the target compound.

Synthesis of Derivatives and Analogues

a. Using Carboxylic Acid Precursors

- Substituted benzoic acids or amino acids serve as starting materials.

- Esterification followed by amidation or direct carboxylation yields the acid derivative.

b. Functional Group Modifications

- Methylation, halogenation, or substitution reactions at various stages allow for structural diversification, which is critical for medicinal chemistry applications.

Representative Data Table of Synthesis Methods

| Method | Starting Material | Key Reagents | Main Steps | Notes |

|---|---|---|---|---|

| 1 | Piperidine derivatives | Boc2O, Base (TEA, DMAP) | Protection of amine, methylation, oxidation | Common for protected intermediates |

| 2 | 4-Hydroxy or 4-Amino Piperidine | MeI, NaH, Oxidants | Methylation, ring closure | For direct methoxy and acid introduction |

| 3 | Brominated piperidine | Pseudohalogen reagents | Nucleophilic substitution | For ring functionalization |

| 4 | Benzoic acids | HATU, DIPEA | Amidation, ester hydrolysis | For attaching carboxylic functionalities |

Research Findings and Practical Considerations

Reaction Conditions:

Mild conditions (room temperature to 80°C) are often sufficient, with solvents like acetonitrile, THF, or dichloromethane.Yield Optimization:

Using flow microreactor systems can improve yields and reduce waste, especially for sensitive steps like Boc deprotection or methylation.Environmental and Safety Aspects: Handling of reagents like MeI, PBr3, or strong acids requires proper safety protocols; environmentally benign alternatives are under investigation.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents to form different derivatives.

Substitution: This involves the replacement of one functional group with another, commonly using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Methoxypiperidine-4-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including its role in drug design and development.

Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-Methoxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing biological pathways. For instance, it might inhibit or activate certain enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

Structural Analogues

The following table compares 3-methoxypiperidine-4-carboxylic acid with structurally related piperidinecarboxylic acid derivatives:

Physicochemical Properties

- Lipophilicity : The methoxy group in this compound increases logP compared to unsubstituted 3-piperidinecarboxylic acid (~0.5 vs. ~-1.2) .

- Solubility : Carboxylic acid functionality ensures moderate aqueous solubility (~10–50 mM in buffered solutions), comparable to 3-fluoropiperidine-4-carboxylic acid hydrochloride .

- Thermal Stability : Derivatives like methyl 4-oxopiperidine-3-carboxylate hydrochloride (CAS: 71486-53-8) decompose above 200°C, suggesting similar thermal sensitivity for the parent compound .

Q & A

Q. What are the common synthetic routes for 3-Methoxypiperidine-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves functionalization of the piperidine ring. For example, a Boc-protected intermediate (e.g., 1-(tert-butoxycarbonyl)-3-methoxypiperidine-4-carboxylic acid) can be synthesized via carbamate formation using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) in THF/water . Deprotection with HCl yields the free carboxylic acid. Alternative routes may involve ester hydrolysis (e.g., methyl ester derivatives) using NaOH in methanol/water, followed by acidification . Reaction optimization should prioritize temperature control (0–25°C) and inert atmospheres to minimize side reactions.

Q. How can the structure and purity of this compound be confirmed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for characteristic peaks (e.g., methoxy protons at δ 3.2–3.5 ppm, carboxylic acid protons at δ 10–12 ppm if not deuterated) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by area) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₃NO₄ at m/z 188.09) and fragmentation patterns .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling solids or solutions .

- First Aid : In case of skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

- Storage : Store at -20°C in airtight containers under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., L-proline derivatives) for asymmetric synthesis of stereoisomers. Monitor enantiomeric excess (ee) via chiral HPLC .

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates. For example, DMF may improve coupling efficiency in amide-forming reactions .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and minimize racemization (e.g., 80°C for 30 minutes vs. traditional 24-hour reflux) .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Impurity Profiling : Perform LC-MS to identify byproducts (e.g., incomplete deprotection of Boc groups or ester hydrolysis byproducts) .

- 2D NMR Techniques : Use COSY, HSQC, and HMBC to assign ambiguous peaks and verify regiochemistry .

- X-ray Crystallography : If crystalline derivatives are available, resolve stereochemical ambiguities via single-crystal analysis .

Q. What computational methods predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate reaction pathways for key steps (e.g., ring-opening or carboxylate ionization) using Gaussian or ORCA software .

- Molecular Docking : Screen against target proteins (e.g., opioid receptors or enzymes) using AutoDock Vina to prioritize derivatives for bioactivity studies .

- ADMET Prediction : Use SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .

Q. How to design derivatives of this compound for biological activity studies?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the methoxy group with halogens or alkyl chains to modulate lipophilicity (ClogP) and solubility (LogS) .

- Pro-drug Strategies : Synthesize ester derivatives (e.g., ethyl or benzyl esters) to enhance bioavailability, followed by enzymatic hydrolysis in vitro .

- Structure-Activity Relationship (SAR) : Test analogs in receptor-binding assays (e.g., µ-opioid receptors) and correlate substituent effects with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.